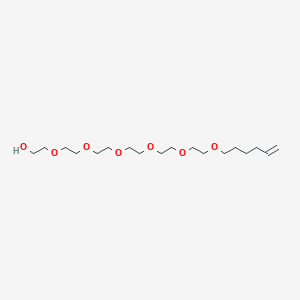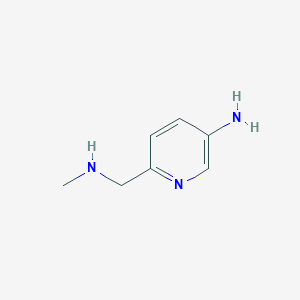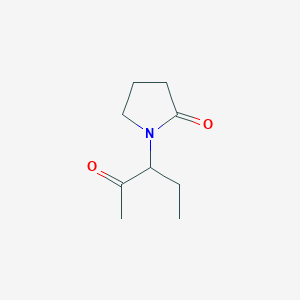
Cyclopentanol, 3,4-dibutyl-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanol, 3,4-dibutyl-1-methyl- is an organic compound belonging to the class of alcohols It features a cyclopentane ring substituted with three alkyl groups: two butyl groups at positions 3 and 4, and a methyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanol, 3,4-dibutyl-1-methyl- can be achieved through several methods. One common approach involves the alkylation of cyclopentanol with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of cyclopentanol, 3,4-dibutyl-1-methyl- may involve the catalytic hydrogenation of cyclopentene derivatives followed by selective alkylation. The process requires precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 3,4-dibutyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Cyclopentanol, 3,4-dibutyl-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a solvent and intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of cyclopentanol, 3,4-dibutyl-1-methyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkyl groups may also play a role in modulating the compound’s hydrophobic interactions and overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol, 3,3-dimethyl-: Similar structure but with two methyl groups instead of butyl groups.
Cyclopentanol, 3-methyl-: Contains a single methyl group.
Cyclopentanol, 1-methyl-: Methyl group at position 1 without additional alkyl substitutions.
Properties
CAS No. |
850222-46-7 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
3,4-dibutyl-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C14H28O/c1-4-6-8-12-10-14(3,15)11-13(12)9-7-5-2/h12-13,15H,4-11H2,1-3H3 |
InChI Key |
PTWYHRSIWNDYLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(CC1CCCC)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14181858.png)

![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)

![5-[(Benzyloxy)methyl]spiro[3.5]nonane](/img/structure/B14181880.png)


![3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14181897.png)
![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)

![[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid](/img/structure/B14181913.png)


